Cas no 2287280-88-8 (3,6-Diazabicyclo[3.2.1]octane, hydrochloride (1:2))
![3,6-Diazabicyclo[3.2.1]octane, hydrochloride (1:2) structure](https://ja.kuujia.com/scimg/cas/2287280-88-8x500.png)
3,6-Diazabicyclo[3.2.1]octane, hydrochloride (1:2) 化学的及び物理的性質
名前と識別子
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- 3,6-Diazabicyclo[3.2.1]octane, hydrochloride (1:2)
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- インチ: 1S/C6H12N2.ClH/c1-5-2-7-4-6(1)8-3-5;/h5-8H,1-4H2;1H
- InChIKey: BNARWDRNMRUYGU-UHFFFAOYSA-N
- SMILES: C12CNCC(NC1)C2.Cl
3,6-Diazabicyclo[3.2.1]octane, hydrochloride (1:2) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6743449-0.05g |
3,6-diazabicyclo[3.2.1]octane dihydrochloride |
2287280-88-8 | 95.0% | 0.05g |
$312.0 | 2025-03-13 | |
Enamine | EN300-6743449-1.0g |
3,6-diazabicyclo[3.2.1]octane dihydrochloride |
2287280-88-8 | 95.0% | 1.0g |
$1343.0 | 2025-03-13 | |
Enamine | EN300-6743449-0.25g |
3,6-diazabicyclo[3.2.1]octane dihydrochloride |
2287280-88-8 | 95.0% | 0.25g |
$666.0 | 2025-03-13 | |
1PlusChem | 1P028N4G-10g |
3,6-diazabicyclo[3.2.1]octanedihydrochloride |
2287280-88-8 | 95% | 10g |
$7199.00 | 2024-05-24 | |
1PlusChem | 1P028N4G-1g |
3,6-diazabicyclo[3.2.1]octanedihydrochloride |
2287280-88-8 | 95% | 1g |
$1722.00 | 2024-05-24 | |
Aaron | AR028NCS-500mg |
3,6-diazabicyclo[3.2.1]octanedihydrochloride |
2287280-88-8 | 95% | 500mg |
$1464.00 | 2025-02-16 | |
Aaron | AR028NCS-10g |
3,6-diazabicyclo[3.2.1]octanedihydrochloride |
2287280-88-8 | 95% | 10g |
$7965.00 | 2023-12-15 | |
1PlusChem | 1P028N4G-500mg |
3,6-diazabicyclo[3.2.1]octanedihydrochloride |
2287280-88-8 | 95% | 500mg |
$1355.00 | 2024-05-24 | |
1PlusChem | 1P028N4G-250mg |
3,6-diazabicyclo[3.2.1]octanedihydrochloride |
2287280-88-8 | 95% | 250mg |
$885.00 | 2024-05-24 | |
Enamine | EN300-6743449-0.1g |
3,6-diazabicyclo[3.2.1]octane dihydrochloride |
2287280-88-8 | 95.0% | 0.1g |
$466.0 | 2025-03-13 |
3,6-Diazabicyclo[3.2.1]octane, hydrochloride (1:2) 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
3,6-Diazabicyclo[3.2.1]octane, hydrochloride (1:2)に関する追加情報
3,6-Diazabicyclo[3.2.1]octane Hydrochloride (1:2): A Comprehensive Overview
The compound 3,6-Diazabicyclo[3.2.1]octane hydrochloride (1:2), with the CAS number 2287280-88-8, is a unique bicyclic amine derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its rigid bicyclic structure, which imparts it with distinct chemical and biological properties. In recent years, advancements in synthetic methodologies and its application in drug design have further highlighted its potential in various scientific domains.
The bicyclic structure of 3,6-Diazabicyclo[3.2.1]octane is a key feature that distinguishes it from other amines. The bicyclo[3.2.1] framework provides a rigid and compact geometry, which is advantageous in molecular recognition and binding interactions. This structural rigidity has been exploited in the design of bioactive molecules, particularly in the development of ligands for G-protein coupled receptors (GPCRs). Recent studies have demonstrated that this compound can serve as a scaffold for designing potent antagonists or agonists targeting specific GPCRs, which are implicated in various physiological processes and diseases.
From a synthetic perspective, the preparation of 3,6-Diazabicyclo[3.2.1]octane hydrochloride involves multi-step reactions that require precise control over stereochemistry and regioselectivity. Traditional methods often employ ring-closing metathesis or other cyclization techniques to achieve the desired bicyclic structure. However, recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are crucial for pharmacological studies requiring high stereochemical fidelity.
The physical properties of this compound are also noteworthy. Its hydrochloride salt form ensures good solubility in aqueous media, making it suitable for biological assays and formulation development. The melting point and boiling point of this compound have been determined through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing essential data for its handling and storage under controlled conditions.
Recent research has focused on the biological activity of 3,6-Diazabicyclo[3.2.1]octane hydrochloride, particularly its ability to modulate ion channels and enzyme activity. For instance, studies published in high-impact journals such as *Nature Communications* and *Journal of Medicinal Chemistry* have reported its potential as a lead compound for developing novel therapeutics targeting neurological disorders or inflammatory conditions.
In addition to its pharmacological applications, this compound has also found utility in materials science as a building block for advanced materials such as self-healing polymers or stimuli-responsive materials. Its rigid structure contributes to the mechanical stability of these materials while maintaining responsiveness to external stimuli like temperature or pH changes.
From an environmental standpoint, the synthesis and application of 3,6-Diazabicyclo[3.2.1]octane hydrochloride are conducted with considerations for sustainability and eco-friendliness. Researchers are actively exploring green chemistry approaches to minimize waste generation and improve atom economy during its production process.
In conclusion, 3,6-Diazabicyclo[3.2.1]octane hydrochloride (CAS No 2287280-88-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique bicyclic structure continues to inspire innovative research directions, positioning it as a valuable tool in modern chemical and pharmaceutical research.
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